molecular formula C10H19N5O B016647 N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine CAS No. 55921-62-5

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Cat. No.: B016647
CAS No.: 55921-62-5
M. Wt: 225.29 g/mol
InChI Key: YXNLVJOPSBFTLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for research applications .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for studying protein-protein interactions and understanding biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its specific propyl groups, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in certain research applications where these properties are desired .

Properties

IUPAC Name

1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLVJOPSBFTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=N)N(C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632275
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55921-62-5
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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